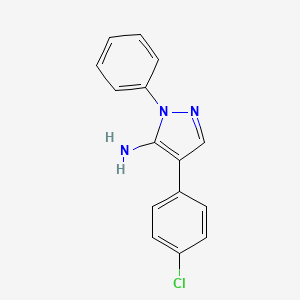

4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a 4-chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 4-(4-chlorophenyl)-1-phenyl-1H-pyrazole. This intermediate is then subjected to amination to yield the final product. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is primarily recognized for its role in the development of pharmaceutical agents, especially those aimed at treating inflammatory conditions and pain relief.

- Anti-inflammatory and Analgesic Properties : Research indicates that derivatives of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications to the pyrazole structure can enhance its efficacy against various inflammatory pathways .

- Cancer Therapeutics : A notable study highlighted a derivative of this compound that demonstrated potent inhibitory activity against glioblastoma cells. Specifically, it was found to inhibit the growth of cancer cells while showing reduced toxicity towards non-cancerous cells, suggesting its potential as a targeted cancer therapy .

Agricultural Chemicals

The compound also plays a significant role in agricultural chemistry:

- Pesticide Development : It has been utilized in formulating pesticides that effectively target specific pests while minimizing environmental impact. The chlorophenyl group enhances the bioactivity of the resulting agrochemicals, making them more effective against resistant pest populations .

Biochemical Research

In biochemical applications, this compound serves as a valuable tool for understanding enzyme interactions:

- Enzyme Inhibition Studies : Researchers have leveraged its unique structural characteristics to investigate its interactions with various kinases involved in cancer progression. For example, derivatives have been shown to inhibit AKT2/PKBβ, a kinase associated with glioma malignancy, thereby contributing to the development of novel therapeutic strategies .

Material Science

The potential applications extend into material science:

- Development of New Materials : The compound is being explored for its utility in creating advanced materials such as polymers and coatings that offer enhanced durability and resistance to degradation. The incorporation of pyrazole moieties can impart desirable mechanical properties and chemical stability .

Diagnostic Tools

Finally, this compound is being investigated for use in diagnostic applications:

- Diagnostic Reagents : There is ongoing research into utilizing this compound in the creation of innovative diagnostic tools aimed at detecting various diseases, leveraging its biochemical properties to enhance detection methods .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-(nitroheteroaryl)carboxamide

- 4-chlorophenol

Uniqueness

4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Actividad Biológica

The compound 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by various studies and case analyses.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorophenyl group and a phenyl group. This structure is critical for its interaction with biological targets, influencing its pharmacological effects.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study: Inhibition of Glioma Cells

Research indicates that compounds similar to this compound exhibit significant activity against glioma cell lines. For instance, derivatives like compound 4j , which shares structural similarities, demonstrated potent inhibitory effects on glioblastoma cells by targeting the AKT2/PKBβ signaling pathway, crucial for tumor growth and survival. The compound showed low micromolar activity against purified kinases and inhibited neurosphere formation in patient-derived glioma stem cells without affecting non-cancerous cells .

| Compound | IC50 (μM) | Target | Effect |

|---|---|---|---|

| This compound | TBD | AKT2/PKBβ | Inhibitory |

| Compound 4j | <5 | Glioblastoma cells | Potent |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. A study found that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, indicating their potential as anti-inflammatory agents .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Pyrazole Derivatives | 61–85% | 76–93% | 10 |

3. Antioxidant Activity

Pyrazole derivatives also display notable antioxidant properties. The incorporation of specific substituents in the pyrazole ring enhances these activities, making them valuable in combating oxidative stress-related diseases .

The mechanism of action for this compound involves interaction with various molecular targets:

Inhibition of Kinases : By inhibiting kinases such as AKT2, these compounds can disrupt critical signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Pathways : The compounds may modulate inflammatory cytokines, leading to reduced inflammation and associated pain.

Research Findings

A systematic review of related pyrazole compounds reveals a consistent pattern of anticancer and anti-inflammatory activities across various studies. The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl or chlorophenyl groups can significantly influence biological potency .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYVLOFPDMZNNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.